molecular formula C22H27N3O B5216115 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole

Cat. No.: B5216115
M. Wt: 349.5 g/mol
InChI Key: NDJJUVZTNUNRGG-UHFFFAOYSA-N
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Description

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a piperazine ring substituted with an ethoxyphenyl group, which is linked to an indole moiety through a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as 4-(2-ethoxyphenyl)piperazine. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-1H-indole

Uniqueness

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles .

Properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-3-26-22-11-7-6-10-21(22)25-14-12-24(13-15-25)16-19-17(2)23-20-9-5-4-8-18(19)20/h4-11,23H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJUVZTNUNRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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